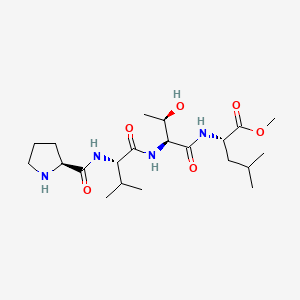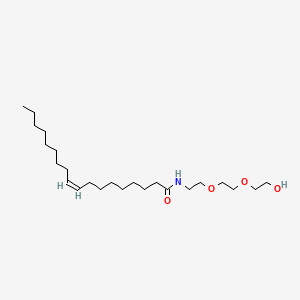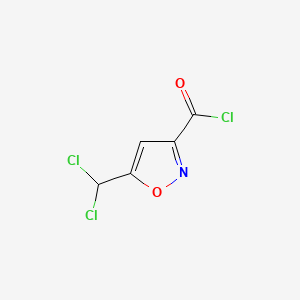
3-Fluoroaniline-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoroaniline-d5 is a biochemical used for proteomics research . Its molecular formula is C6HD5FN and its molecular weight is 116.15 .
Synthesis Analysis
The synthesis of anilines, including this compound, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 116.15 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Biodegradation of Fluoroanilines
- Degradation by Rhizobium sp. : A study on the degradation of 3-fluoroaniline by a bacterial strain identified as Rhizobium sp. JF-3 revealed its ability to degrade 3-fluoroaniline as the sole source of carbon and energy. This strain demonstrated a significant degradation rate, indicating the potential for bioremediation applications in treating fluoroaniline-contaminated environments (Zhao et al., 2019).
Metabolism and Toxicity Assessment
- Metabolic Fate of Fluoroanilines : Research involving the metabolic fate of related compounds, such as 3-chloro-4-fluoroaniline, through advanced analytical techniques (e.g., HPLC-MS/MS, HPLC-ICPMS) underscores the broader interest in understanding how fluoroanilines and their derivatives are processed biologically. These studies contribute to assessing environmental and biological impacts of fluoroaniline compounds (Duckett et al., 2006).
Photocatalytic Degradation Studies
- Photocatalytic Degradation on Anatase TiO2 : An investigation into the adsorption and photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101) surfaces using synchrotron radiation photoelectron spectroscopy and near-edge X-ray absorption fine structure techniques. This study offers insights into the mechanisms of photocatalytic degradation, which could be applied to environmental cleanup efforts (Jackman & Thomas, 2014).
Advanced Material and Chemical Synthesis
- Fluorescent Probes and Dyes : Diketopyrrolopyrrole-based fluorescent probes, demonstrating the utility of fluoroaniline derivatives in the development of advanced fluorescent materials for biological and chemical applications. Such materials can be crucial in imaging, sensing, and diagnostics (Kaur & Choi, 2015).
Energy Treatment Studies
- Biofield Energy Treatment on Chemical Properties : A unique study explored the impact of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, suggesting alternative methodologies for modulating chemical properties of compounds for various applications (Trivedi et al., 2015).
Safety and Hazards
作用機序
Target of Action
A similar compound, 3,5-difluoroaniline, has been reported to interact with lysozyme in enterobacteria phage t4
Biochemical Pathways
JF-3 suggests an unconventional pathway for 3-fluoroaniline metabolism that involves conversion to 3-aminophenol and resorcinol by monooxygenase, and which is subsequently metabolized via the ortho-cleavage pathway
Result of Action
3-fluoroaniline is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various pharmaceutical compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like 3-Fluoroaniline-d5 are often used as environmental pollutant standards for the detection of air, water, soil, sediment, and food .
生化学分析
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and properties of the fluoroaniline compound .
Cellular Effects
The cellular effects of 3-Fluoroaniline-d5 are not well-studied. It is known that fluoroanilines can have various effects on cells. For example, some fluoroanilines have been found to be biodegradable under aerobic conditions, suggesting that they may interact with cellular metabolic processes
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that fluoroanilines can be degraded over time under certain conditions
Dosage Effects in Animal Models
It is known that the effects of various compounds can vary with dosage in animal models
Metabolic Pathways
It is known that fluoroanilines can be metabolized through various pathways, potentially involving various enzymes and cofactors
Transport and Distribution
It is known that various compounds can be transported and distributed within cells and tissues through interactions with transporters and binding proteins
Subcellular Localization
It is known that various compounds can be localized to specific subcellular compartments or organelles, potentially through interactions with targeting signals or post-translational modifications
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 3-Fluoroaniline-d5 involves the conversion of a starting material into the desired product through a series of chemical reactions. The synthesis pathway should be designed in a way that maximizes yield, minimizes waste, and ensures safety. One approach to synthesizing 3-Fluoroaniline-d5 involves the introduction of deuterium into 3-Fluoroaniline through a deuterium exchange reaction.", "Starting Materials": [ "3-Fluoroaniline", "Deuterium oxide (D2O)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 3-Fluoroaniline in D2O and heat the mixture at 80°C for several hours to allow for deuterium exchange to occur.", "Step 2: Cool the reaction mixture and extract the product using a suitable organic solvent.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-Fluoroaniline-d5 as a colorless liquid.", "Step 4: Purify the product using column chromatography or recrystallization." ] } | |
CAS番号 |
1398065-56-9 |
分子式 |
C6H6FN |
分子量 |
116.15 |
IUPAC名 |
N,N,2,4,6-pentadeuterio-3-fluoroaniline |
InChI |
InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2 |
InChIキー |
QZVQQUVWFIZUBQ-TZVKMIMGSA-N |
SMILES |
C1=CC(=CC(=C1)F)N |
同義語 |
3-Fluoro-benzenamine-d5; m-Fluoro-aniline-d5; 1-Amino-3-fluorobenzene-d5; 3-Fluorobenzenamine-d5; 3-Fluorophenylamine-d5; 4-Amino-2-fluorobenzene-d5; NSC 10300-d5; m-Fluoroaniline-d5; m-Fluorophenylamine-d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-[1,3]thiazolo[4,5-h][1,4]benzoxazine](/img/structure/B591014.png)
![(3aS,5R)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591016.png)
![(3aS,5S)-5-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B591017.png)




![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
